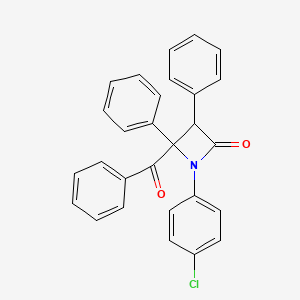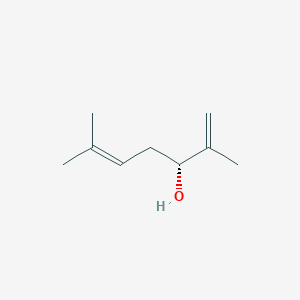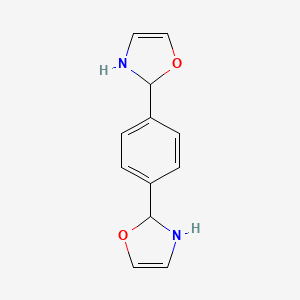
N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide is a complex organic compound that features multiple functional groups, including benzoyl, glycine, ornithine, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide typically involves multi-step organic synthesis. The process may include:
Formation of Benzoylglycine: Benzoylation of glycine using benzoyl chloride in the presence of a base like sodium hydroxide.
Coupling with Ornithine: The benzoylglycine is then coupled with L-ornithine using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Addition of Naphthalen-2-yl-L-alanine: The final step involves coupling the intermediate with naphthalen-2-yl-L-alanine using similar coupling reagents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Optimization of Temperature and pH: Ensuring the reactions occur at optimal temperatures and pH levels to prevent side reactions.
Purification Techniques: Using chromatography techniques such as HPLC (High-Performance Liquid Chromatography) to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
N-Benzoylglycyl-L-ornithine: Lacks the naphthalen-2-yl-L-alanine moiety.
N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithine: Lacks the second ornithine and naphthalen-2-yl-L-alanine moieties.
N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide: Lacks one of the diaminomethylidene groups.
Uniqueness
N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide is unique due to its complex structure, which includes multiple functional groups that can interact with various biological targets. This complexity may confer unique properties, such as enhanced binding affinity or specificity for certain molecular targets.
Properties
CAS No. |
78496-79-4 |
|---|---|
Molecular Formula |
C34H45N11O5 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C34H45N11O5/c1-21(29(47)43-25-16-15-22-9-5-6-12-24(22)19-25)42-31(49)27(14-8-18-40-34(37)38)45-32(50)26(13-7-17-39-33(35)36)44-28(46)20-41-30(48)23-10-3-2-4-11-23/h2-6,9-12,15-16,19,21,26-27H,7-8,13-14,17-18,20H2,1H3,(H,41,48)(H,42,49)(H,43,47)(H,44,46)(H,45,50)(H4,35,36,39)(H4,37,38,40)/t21-,26-,27-/m0/s1 |
InChI Key |
NVZZHWIXTIHLIR-PUUVEUEGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14429094.png)








![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)




